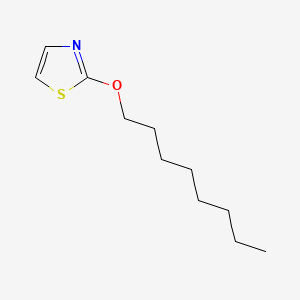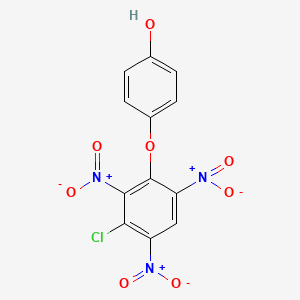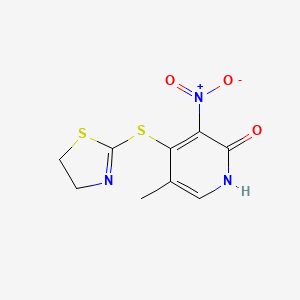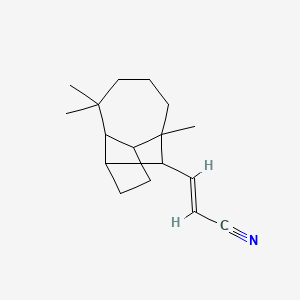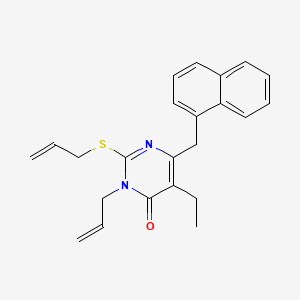
4(3H)-Pyrimidinone, 5-ethyl-6-(1-naphthalenylmethyl)-3-(2-propenyl)-2-(2-propenylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Pyrimidinone, 5-ethyl-6-(1-naphthalenylmethyl)-3-(2-propenyl)-2-(2-propenylthio)- is a complex organic compound belonging to the pyrimidinone family Pyrimidinones are known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 5-ethyl-6-(1-naphthalenylmethyl)-3-(2-propenyl)-2-(2-propenylthio)- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo various functional group modifications to introduce the ethyl, naphthalenylmethyl, propenyl, and propenylthio groups. Common synthetic routes may involve:
- Alkylation reactions to introduce the ethyl group.
- Friedel-Crafts alkylation to attach the naphthalenylmethyl group.
- Olefination reactions to introduce the propenyl groups.
- Thiolation reactions to incorporate the propenylthio group.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. Reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity.
化学反应分析
Types of Reactions
4(3H)-Pyrimidinone, 5-ethyl-6-(1-naphthalenylmethyl)-3-(2-propenyl)-2-(2-propenylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propenyl groups to propyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
- Oxidation products: Sulfoxides, sulfones.
- Reduction products: Propyl derivatives.
- Substitution products: Various substituted pyrimidinone derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4(3H)-Pyrimidinone, 5-ethyl-6-(1-naphthalenylmethyl)-3-(2-propenyl)-2-(2-propenylthio)- depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering signal transduction pathways.
DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression and replication.
相似化合物的比较
Similar Compounds
4(3H)-Pyrimidinone derivatives: Compounds with similar pyrimidinone cores but different substituents.
Naphthalenylmethyl derivatives: Compounds featuring the naphthalenylmethyl group attached to different cores.
Propenyl and propenylthio derivatives: Compounds with similar propenyl and propenylthio groups.
Uniqueness
4(3H)-Pyrimidinone, 5-ethyl-6-(1-naphthalenylmethyl)-3-(2-propenyl)-2-(2-propenylthio)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
199852-52-3 |
|---|---|
分子式 |
C23H24N2OS |
分子量 |
376.5 g/mol |
IUPAC 名称 |
5-ethyl-6-(naphthalen-1-ylmethyl)-3-prop-2-enyl-2-prop-2-enylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C23H24N2OS/c1-4-14-25-22(26)19(6-3)21(24-23(25)27-15-5-2)16-18-12-9-11-17-10-7-8-13-20(17)18/h4-5,7-13H,1-2,6,14-16H2,3H3 |
InChI 键 |
WFCGVPCLQRGWTH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C(N(C1=O)CC=C)SCC=C)CC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


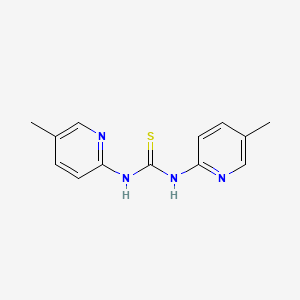


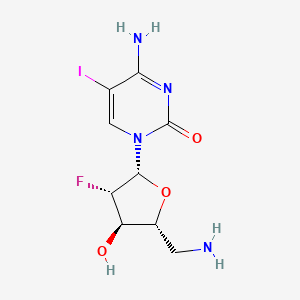
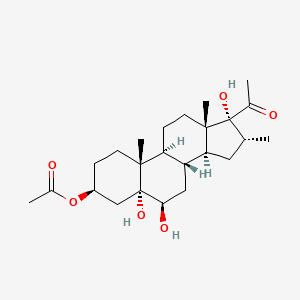

![N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B12687360.png)
